1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro-
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Overview
Description
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves several steps. One common method includes the reaction of 1,4-dihydro-1,4-methanonaphthalene with cyanogen bromide under specific conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The cyano groups in the compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form various products, which then interact with different biological targets . The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound has a similar structure but lacks the cyano groups.
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-: This compound has cyano groups at different positions on the naphthalene core.
The uniqueness of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- lies in its specific structure and the position of the cyano groups, which influence its chemical reactivity and applications .
Properties
CAS No. |
71925-32-1 |
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Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,9-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-12-5-9(13(8)11)4-10(12)7-15/h1-4,9,12H,5H2 |
InChI Key |
FKQQTMCKMQUPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3=CC=CC(=C23)C#N)C#N |
Origin of Product |
United States |
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